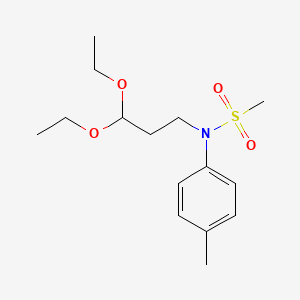
N-(3,3-Diethoxypropyl)-N-(4-methylphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-Diethoxypropyl)-N-(4-methylphenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Diethoxypropyl)-N-(4-methylphenyl)methanesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3,3-diethoxypropylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,3-Diethoxypropyl)-N-(4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially convert the sulfonamide group to an amine.
Substitution: The compound may participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(3,3-Diethoxypropyl)-N-(4-methylphenyl)methanesulfonamide may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing new antibiotics or enzyme inhibitors.
Industry: Use in the production of specialty chemicals or as a component in chemical formulations.
Mecanismo De Acción
The mechanism of action of N-(3,3-Diethoxypropyl)-N-(4-methylphenyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes involved in folate synthesis, thereby exerting antibacterial effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methylphenyl)methanesulfonamide: A simpler analog without the diethoxypropyl group.
N-(3,3-Diethoxypropyl)methanesulfonamide: Lacks the 4-methylphenyl group.
N-(4-methylphenyl)-N-(2-hydroxyethyl)methanesulfonamide: Contains a hydroxyethyl group instead of the diethoxypropyl group.
Uniqueness
N-(3,3-Diethoxypropyl)-N-(4-methylphenyl)methanesulfonamide is unique due to the presence of both the diethoxypropyl and 4-methylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
88131-57-1 |
|---|---|
Fórmula molecular |
C15H25NO4S |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
N-(3,3-diethoxypropyl)-N-(4-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C15H25NO4S/c1-5-19-15(20-6-2)11-12-16(21(4,17)18)14-9-7-13(3)8-10-14/h7-10,15H,5-6,11-12H2,1-4H3 |
Clave InChI |
CLNLOTRZJCUNKC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCN(C1=CC=C(C=C1)C)S(=O)(=O)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14391858.png)

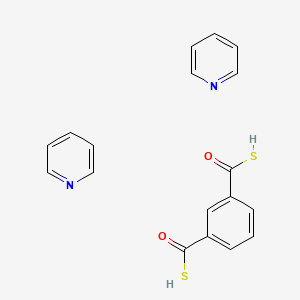
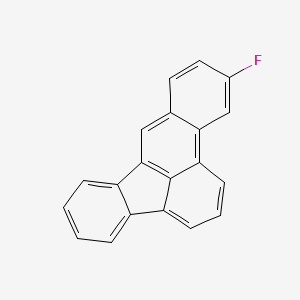
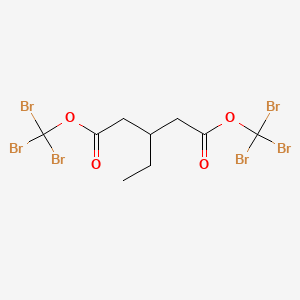
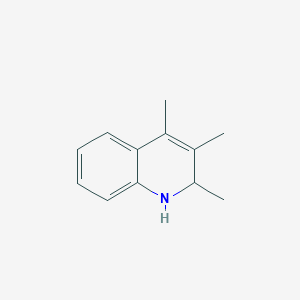
![[3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B14391884.png)
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14391892.png)

![7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14391905.png)
![3-[(Fluoromethoxy)methyl]benzoic acid](/img/structure/B14391915.png)
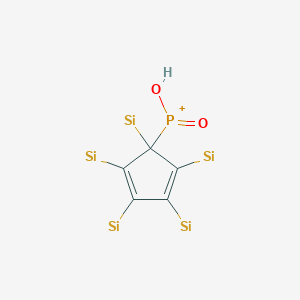
![N,N-Diethyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B14391923.png)

